[3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-yl](furan-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is a complex organic compound that features a unique structure combining various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzoxadiazocin Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxadiazocin ring.
Introduction of the Chlorophenyl and Methoxy Groups: These groups are introduced through substitution reactions, often using chlorinated and methoxylated reagents.
Formation of the Thioxo Group: The thioxo group is typically introduced via thiolation reactions, using sulfur-containing reagents.
Attachment of the Furan-2-yl Methanone Moiety: This final step involves the coupling of the furan-2-yl methanone group to the benzoxadiazocin core, often through condensation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and thioxo groups.
Reduction: Reduction reactions can target the carbonyl and thioxo groups, potentially converting them to alcohols or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of benzoxadiazocin derivatives.
Biology and Medicine
In biological and medicinal research, 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In industrial applications, this compound could be used as an intermediate in the synthesis of more complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone involves its interaction with specific molecular targets. These may include enzymes or receptors that are modulated by the compound’s unique structure. The pathways involved could include inhibition or activation of these targets, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-bromophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
- 3-(4-fluorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone
Uniqueness
The uniqueness of 3-(4-chlorophenyl)-10-methoxy-2-methyl-4-thioxo-3,4-dihydro-2H-2,6-methano-1,3,5-benzoxadiazocin-5(6H)-ylmethanone lies in its specific substitution pattern and the combination of functional groups. This gives it distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C23H19ClN2O4S |
---|---|
Molecular Weight |
454.9 g/mol |
IUPAC Name |
[10-(4-chlorophenyl)-6-methoxy-9-methyl-11-sulfanylidene-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-12-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C23H19ClN2O4S/c1-23-13-17(16-5-3-6-18(28-2)20(16)30-23)25(21(27)19-7-4-12-29-19)22(31)26(23)15-10-8-14(24)9-11-15/h3-12,17H,13H2,1-2H3 |
InChI Key |
HTCCKINEBQLJHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C3=C(O1)C(=CC=C3)OC)N(C(=S)N2C4=CC=C(C=C4)Cl)C(=O)C5=CC=CO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.